

The Emerging Role of FAHFA Lipids in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-SAHSA
Cat. No.: B593278

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.^[1] First identified in 2014, these lipids have garnered substantial attention for their therapeutic potential in a range of metabolic and inflammatory diseases.^{[1][2]} This technical guide provides a comprehensive overview of the biological functions of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to facilitate further research and drug development in this promising field.

Introduction to FAHFA Lipids

FAHFAs were first discovered in the adipose tissue of mice engineered to be resistant to diabetes.^{[3][4]} These mice, overexpressing the glucose transporter GLUT4 in their fat cells, exhibited markedly elevated levels of a previously uncharacterized class of lipids.^[3] Subsequent research revealed that these lipids, named FAHFAs, are also present in human tissues and that their levels are correlated with insulin sensitivity.^{[3][5]} Specifically, individuals with insulin resistance have lower levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), in their adipose tissue and serum, suggesting a potential role for these lipids in the pathophysiology of type 2 diabetes.^{[3][5][6][7]}

FAHFAs are structurally unique, consisting of a fatty acid ester-linked to a hydroxy fatty acid.[8][9] This structure gives rise to a large number of potential isomers, with variations in both the fatty acid and hydroxy fatty acid chains, as well as the position of the ester linkage.[8][10] Different FAHFA families, such as PAHSAs, oleic acid esters of hydroxy stearic acid (OAHSA), and docosahexaenoic acid-derived FAHFAs (DHAHLAs), have been identified and shown to possess distinct biological activities.[10][11][12]

The biological effects of FAHFAs are pleiotropic, impacting glucose metabolism, insulin sensitivity, and inflammation.[13][14][15] They have been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake in adipocytes.[1][13][16] Furthermore, FAHFAs exhibit potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.[2][17][18][19] These effects are mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][14][16]

Structure and Nomenclature

FAHFAs are a class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[8][9] The general structure can be represented as R1-COO-R2, where R1-COOH is a fatty acid and HO-R2-COOH is a hydroxy fatty acid.

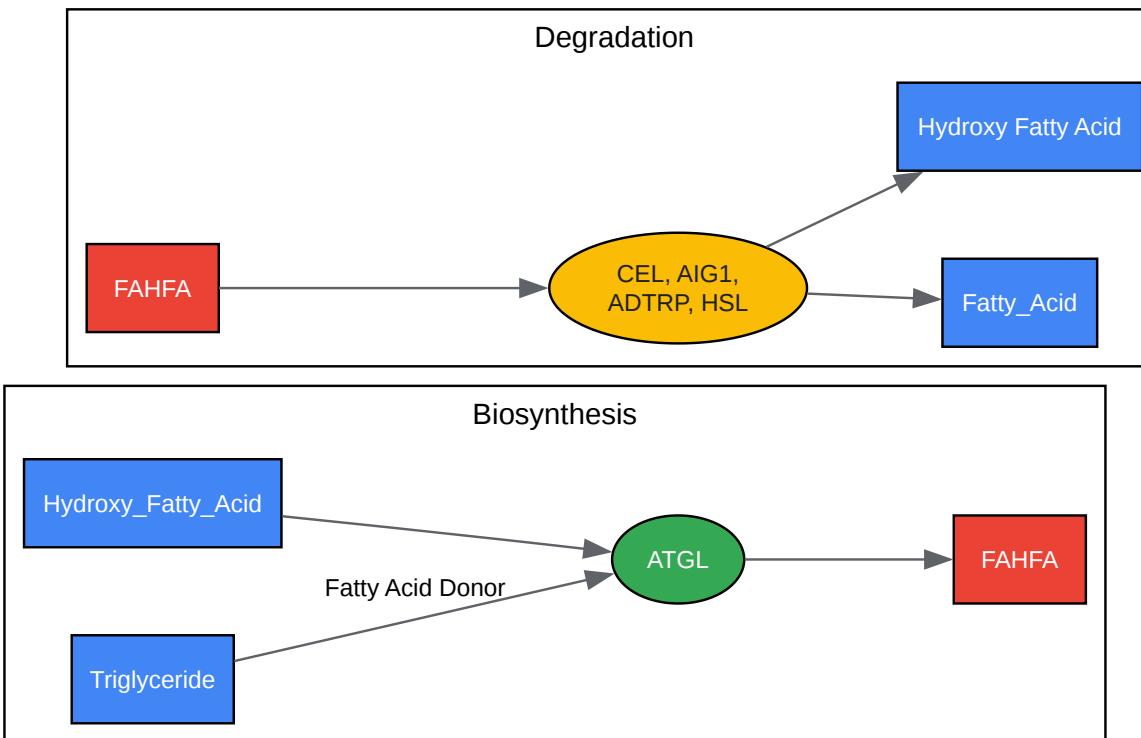
Nomenclature: The nomenclature for FAHFAs typically follows a shorthand indicating the fatty acid and the hydroxy fatty acid, along with the position of the ester linkage on the hydroxy fatty acid.[4][11] For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[20]

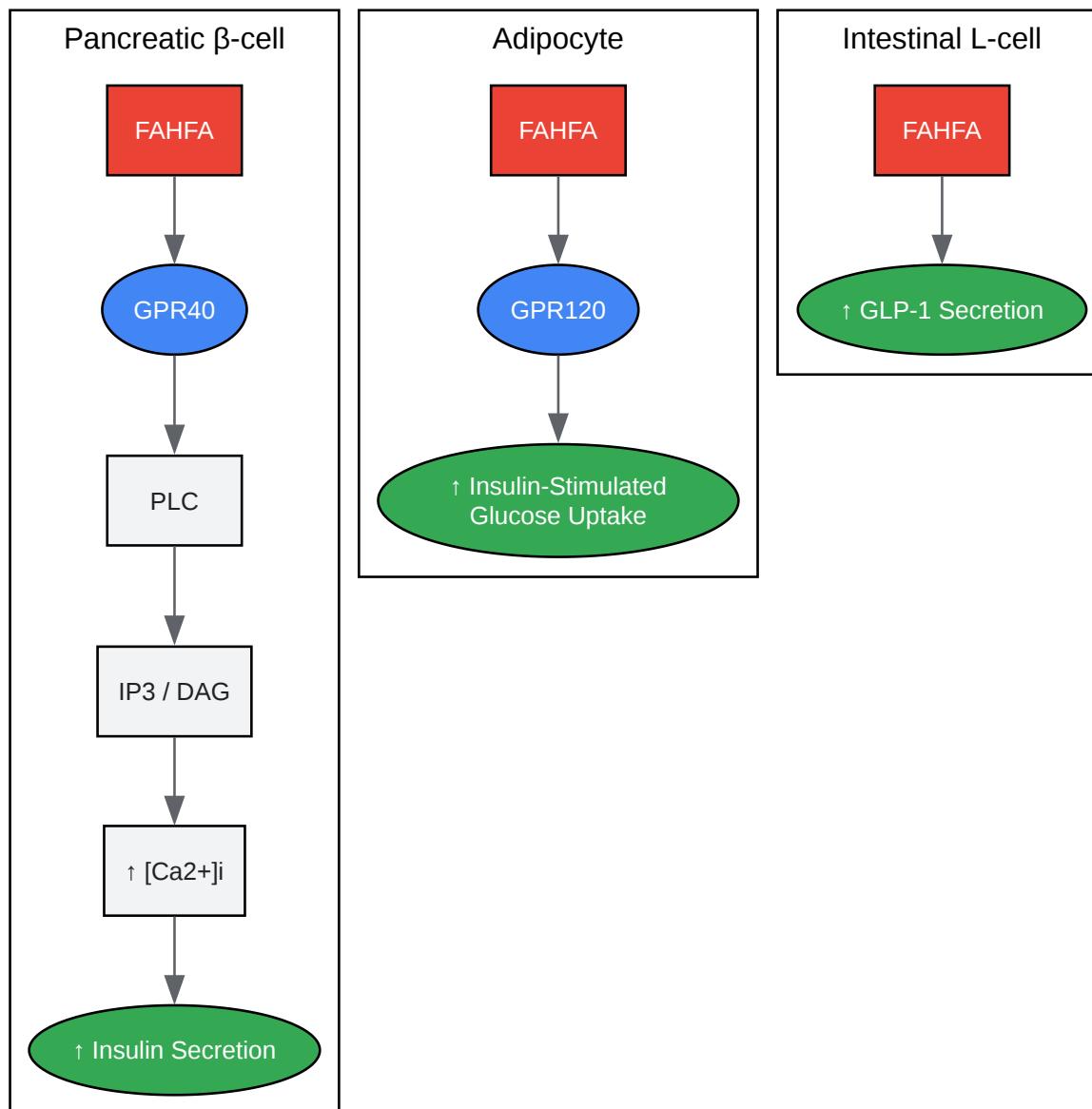
- FAHFA Families: FAHFAs are categorized into families based on the specific fatty acid and hydroxy fatty acid components.[4][12] Common families include:
 - PAHSA: Palmitic acid esters of hydroxy stearic acid
 - OAHSA: Oleic acid esters of hydroxy stearic acid
 - POHSA: Palmitoleic acid esters of hydroxy stearic acid
 - SAHSA: Stearic acid esters of hydroxy stearic acid

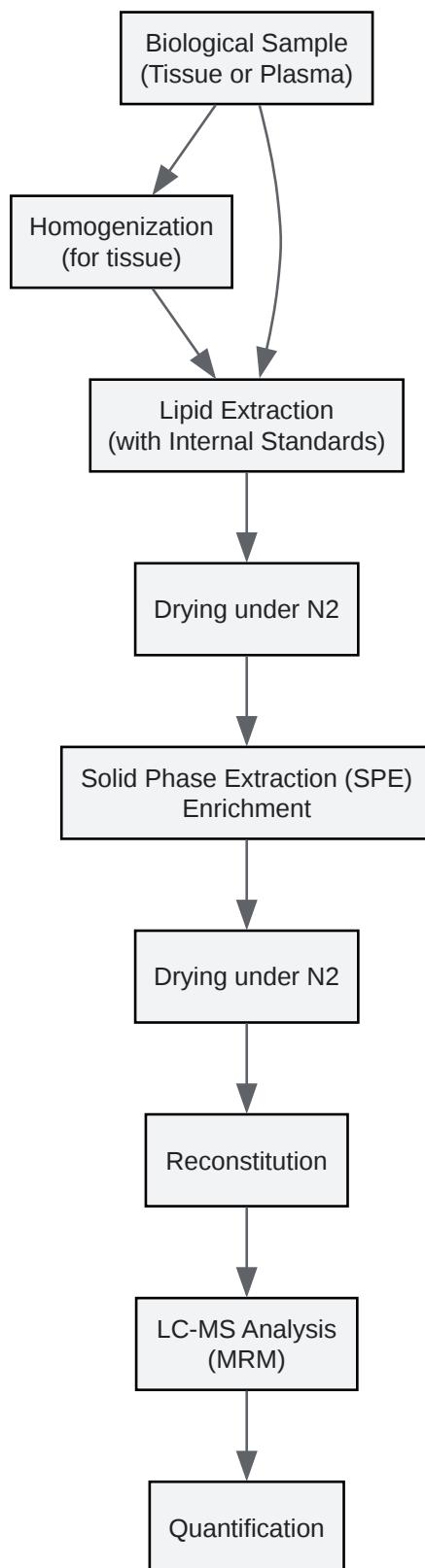
- DHAHLA: Docosahexaenoic acid esters of hydroxy linoleic acid

The diversity of FAHFAs is vast, with hundreds of potential isomers arising from different combinations of fatty acids, hydroxy fatty acids, and ester bond positions.[\[10\]](#)

Biosynthesis and Metabolism


The enzymatic pathways governing the synthesis and degradation of FAHFAs are areas of active investigation.


Biosynthesis: The primary enzyme identified in FAHFA biosynthesis is Adipose Triglyceride Lipase (ATGL).[\[14\]](#)[\[21\]](#) ATGL acts as a transacylase, transferring a fatty acid from a triglyceride to a hydroxy fatty acid to form a FAHFA.[\[14\]](#)[\[21\]](#) While other acyltransferases may be involved, ATGL is currently recognized as a key player in this process.[\[12\]](#)[\[21\]](#) The biosynthesis is thought to occur primarily in adipose tissue, a major site of FAHFA production.[\[9\]](#)


Degradation: Several hydrolases have been identified that can break down FAHFAs into their constituent fatty acid and hydroxy fatty acid. These include:[\[5\]](#)[\[8\]](#)[\[20\]](#)

- Carboxyl Ester Lipase (CEL)[\[8\]](#)
- Androgen-induced gene 1 (AIG1)[\[3\]](#)[\[8\]](#)[\[22\]](#)
- Androgen-dependent TFPI-regulating protein (ADTRP)[\[3\]](#)[\[8\]](#)[\[22\]](#)
- Hormone-Sensitive Lipase (HSL)[\[5\]](#)[\[20\]](#)

The activity of these enzymes regulates the levels of bioactive FAHFAs in tissues.[\[20\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of free fatty acids on insulin secretion, insulin sensitivity and incretin effect – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 14. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adipose tissue regulates insulin sensitivity: role of adipogenesis, de novo lipogenesis and novel lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - PAHSAs attenuate immune responses and promote β cell survival in autoimmune diabetic mice [jci.org]
- 18. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adipose triglyceride lipase: the first transacylase for FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TSRI, Salk scientists discover 'outlier' enzymes that could offer new targets to treat diabetes, inflammation - Salk Institute for Biological Studies [salk.edu]
- To cite this document: BenchChem. [The Emerging Role of FAHFA Lipids in Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593278#fahfa-lipids-and-their-role-in-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com